8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
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Overview
Description
8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring fused to a 1,4-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method is the reaction of appropriate precursors under controlled conditions, such as temperature and pressure, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is used as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes and receptors. It can also serve as a tool compound to investigate biological pathways and processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its pharmacological properties may be explored for therapeutic uses, such as treating various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
1,3-Oxazine derivatives
Uniqueness: 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique arrangement of atoms in this compound contributes to its distinct behavior and utility in various fields.
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2 |
InChI Key |
HYSJALNJOFRTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=NC=C2N1)Cl |
Origin of Product |
United States |
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